molecular formula C16H21N5O3S B2631925 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione CAS No. 1903717-29-2

4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B2631925
CAS No.: 1903717-29-2
M. Wt: 363.44
InChI Key: ZLTAIDYXEPYBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione involves the inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity. This can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit a broad range of kinases makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c22-16(14-12-18-21-5-1-4-17-15(14)21)20-8-6-19(7-9-20)13-2-10-25(23,24)11-3-13/h1,4-5,12-13H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAIDYXEPYBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.